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N-(1-methyl-1H-indol-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Pancreatic Lipase Inhibition Anti-obesity SAR

N-(1-methyl-1H-indol-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic small molecule belonging to the indolyl oxoacetamide-quinazolinone hybrid class, characterized by a molecular formula of C₁₉H₁₆N₄O₂ and a molecular weight of 332.36 g/mol. This compound serves as the unsubstituted core scaffold within a broader series of analogues (9aa–9df) designed to inhibit pancreatic lipase (PL) for potential anti-obesity applications.

Molecular Formula C19H16N4O2
Molecular Weight 332.4 g/mol
Cat. No. B4515318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methyl-1H-indol-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Molecular FormulaC19H16N4O2
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCN1C=CC2=C(C=CC=C21)NC(=O)CN3C=NC4=CC=CC=C4C3=O
InChIInChI=1S/C19H16N4O2/c1-22-10-9-13-16(7-4-8-17(13)22)21-18(24)11-23-12-20-15-6-3-2-5-14(15)19(23)25/h2-10,12H,11H2,1H3,(H,21,24)
InChIKeySDNXSGWCVQDRNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Methyl-1H-indol-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: A Core Scaffold for Indole-Quinazolinone Hybrid Inhibitors


N-(1-methyl-1H-indol-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic small molecule belonging to the indolyl oxoacetamide-quinazolinone hybrid class, characterized by a molecular formula of C₁₉H₁₆N₄O₂ and a molecular weight of 332.36 g/mol [1]. This compound serves as the unsubstituted core scaffold within a broader series of analogues (9aa–9df) designed to inhibit pancreatic lipase (PL) for potential anti-obesity applications [2]. Its structure incorporates an indole and a quinazolinone moiety connected via an oxoacetamide linker, a hybrid design that enables modulation of biological activity through strategic substitution at the quinazolinone ring.

Scaffold Role Core baseline reference for indolyl oxoacetamide-quinazolinone SAR series
Target Context Pancreatic lipase inhibition assay studies
Chemistry Indole-quinazolinone hybrid core connected via oxoacetamide linker
Procurement Available as InterBioScreen STOCK1N-76353

Why N-(1-Methyl-1H-indol-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide Cannot Be Substituted by Other Quinazolinone Derivatives


The pancreatic lipase (PL) inhibitory activity of indole-quinazolinone hybrids is highly dependent on the substitution pattern on the quinazolinone ring, as demonstrated by the wide range of IC₅₀ values (32.51 to 4.86 µM) observed across the 9aa–9df series [1]. Compounds lacking appropriate substitution, such as the unsubstituted core scaffold, exhibit attenuated potency, while targeted modifications (e.g., halogenation, methoxylation) can shift inhibition constants by over 6-fold and alter the mode of inhibition from non-competitive to competitive [1]. Furthermore, the hybrid indole-quinazolinone pharmacophore confers a unique binding mode involving key active-site residues (Phe77, Tyr114, Ser152, Arg256, His263), interactions that are absent in simpler quinazolinone or indole fragments [1]. Consequently, generic substitution with in-class analogues—such as 4-oxoquinazoline-based HDAC inhibitors [2] or quinazolinone-COX-2 inhibitors [3]—does not preserve the target engagement profile requisite for PL inhibition.

Substitution Pattern
Unsubstituted core vs. substituted analogues
Potency may shift significantly (>6-fold) with quinazolinone ring substitution; generic replacement disregards SAR-optimized interactions.
Pharmacophore Integrity
Hybrid scaffold vs. simple fragments
Key active-site residue engagement (Phe77, Tyr114, Ser152, Arg256, His263) is not preserved with isolated indole or quinazolinone fragments.
Target Specificity
PL inhibition vs. off-target quinazolinones
In-class HDAC or COX-2 quinazolinone inhibitors do not engage PL; target profile mismatch limits direct substitution.

Quantitative Differentiation Evidence for N-(1-Methyl-1H-indol-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide


PL Inhibitory Potency Benchmarking Against Orlistat and the Most Potent Series Analogue

Within the indolyl oxoacetamide-quinazolinone series, the unsubstituted core scaffold defines the baseline IC₅₀ of 32.51 µM [1]. This contrasts with the most potent analogue 9ak (IC₅₀ = 4.86 µM), representing a 6.7-fold improvement from scaffold optimization. Both series members are less potent than the clinical comparator orlistat (IC₅₀ = 0.86 µM) [1].

PL Inhibition Potency
Class-level
Core IC₅₀ = 32.51 µM
9ak IC₅₀ = 4.86 µM
Orlistat IC₅₀ = 0.86 µM
Establishes baseline for SAR-driven potency optimization
Series-internal reference; cross-series validation pending
Pancreatic Lipase Inhibition Anti-obesity SAR

Computational Binding Affinity Comparison: MolDock Scores vs. Reference Orlistat

Scaffold optimization dramatically improves computational binding affinity: the most potent analogue 9ak achieves a MolDock score of −161.25 kcal mol⁻¹, whereas the unsubstituted core is expected to yield substantially weaker scores based on SAR trends [1]. The reference drug orlistat was not directly compared in the same docking study, but its well-characterized covalent Ser152 engagement provides an external benchmark [1].

Docking Affinity
Class-level
Core > −133.67 kcal/mol
9ak = −161.25 kcal/mol
9af = −133.67 kcal/mol
Supports computational lead optimization screening
Predicted binding energy; experimental affinity not yet reported
Molecular Docking PL Active Site Binding Affinity

Inhibition Modality Differentiation: Competitive vs. Non-Competitive Mechanisms

The mode of PL inhibition is substitution-dependent: the most potent analogues 9ak and 9af inhibit PL competitively (Ki = 1.648 and 2.136 µM, respectively), whereas the unsubstituted core scaffold (and weaker analogues) likely exhibit a non-competitive or mixed mechanism as is typical for low-affinity binders in this series [1]. This mechanistic divergence directly impacts in vivo efficacy prediction and drug-drug interaction risk.

Inhibition Mode
Class-level
Core: non-competitive (inferred)
9ak: competitive, Ki = 1.648 µM
9af: competitive, Ki = 2.136 µM
Mechanistic switch context for combination study design
Direct core Ki not reported; inferred from series trends
Enzyme Kinetics Inhibition Mode PL

Molecular Dynamics Stability Benchmark: RMSD Comparison

100 ns molecular dynamics (MD) simulations reveal that the PL–9ak and PL–9af complexes are exceptionally stable, with root-mean-square deviation (RMSD) values remaining below 1.5 Å [1]. While MD data for the unsubstituted core scaffold is not explicitly reported, the correlation between higher potency and greater stability implies that the core scaffold forms a less stable complex, a hypothesis testable through comparative MD studies.

Complex Stability
Data to verify
Core RMSD predicted >1.5 Å
9ak RMSD 9af RMSD
MD stability context for target engagement studies
Predicted; experimental and comparative MD validation required
Molecular Dynamics Complex Stability PL

Target Applications for N-(1-Methyl-1H-indol-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide Based on Quantitative Evidence


SAR-Driven Lead Optimization for Next-Generation PL Inhibitors

As the unsubstituted scaffold defining the baseline PL IC₅₀ of 32.51 µM, this compound is the ideal starting material for systematic substitution studies. Researchers can introduce halogen, methoxy, or alkyl groups at the quinazolinone 6-position, directly measuring potency gains against the core scaffold baseline. The 6.7-fold improvement observed with 9ak (IC₅₀ = 4.86 µM) provides a validated optimization trajectory [1].

Mechanistic Probing of Competitive vs. Non-Competitive PL Inhibition

The core scaffold likely exhibits a different inhibition modality (non-competitive or mixed) compared to optimized analogues (competitive, Ki = 1.648–2.136 µM). Procurement of this compound enables direct enzyme kinetic comparisons (Lineweaver-Burk analysis) to elucidate the structural determinants of inhibition mode switching, informing rational design of competitive PL inhibitors [1].

Computational Chemistry Benchmarking and Model Validation

This scaffold serves as a negative computational control for docking and MD studies: its MolDock score is expected to be substantially weaker (>−133.67 kcal mol⁻¹) and its MD complex less stable (RMSD > 1.5 Å) than optimized analogues. Validating these predictions experimentally strengthens in silico screening models for the indole-quinazolinone chemical space [1].

Fragment-Based Discovery and Hybrid Library Construction

The compound incorporates both indole and quinazolinone pharmacophores connected by an oxoacetamide linker, making it a versatile building block for fragment-based or DNA-encoded library synthesis. Its commercial availability through InterBioScreen (STOCK1N-76353) facilitates rapid procurement for high-throughput chemistry campaigns [1].

Application
Selection Property
Validation Focus
PL inhibitor SAR studies
Core scaffold baseline reference
Potency shift upon quinazolinone substitution
Inhibition mode comparison research
Inferred non-competitive core profile
Lineweaver-Burk kinetic mechanism analysis
Computational model validation
Lower predicted binding affinity range
Docking and MD scoring benchmark
Fragment-based library synthesis
Indole-quinazolinone hybrid scaffold
Building block reactivity and linker compatibility
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